![molecular formula C16H13ClN4 B14215378 Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- CAS No. 821784-02-5](/img/structure/B14215378.png)
Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazine ring, a pyridine ring, and a chlorophenyl group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another approach involves the cyclization of diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The use of environmentally benign reagents and catalysts is often preferred to minimize the ecological footprint.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interfere with enzyme activity or cellular processes by binding to active sites or altering membrane permeability . The exact pathways and targets can vary depending on the specific application and context.
Propriétés
Numéro CAS |
821784-02-5 |
|---|---|
Formule moléculaire |
C16H13ClN4 |
Poids moléculaire |
296.75 g/mol |
Nom IUPAC |
N-[(3-chlorophenyl)methyl]-5-pyridin-4-ylpyrazin-2-amine |
InChI |
InChI=1S/C16H13ClN4/c17-14-3-1-2-12(8-14)9-20-16-11-19-15(10-21-16)13-4-6-18-7-5-13/h1-8,10-11H,9H2,(H,20,21) |
Clé InChI |
GNVQGGYFACLKOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CNC2=NC=C(N=C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)
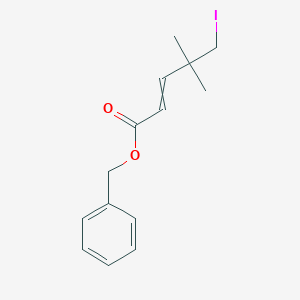


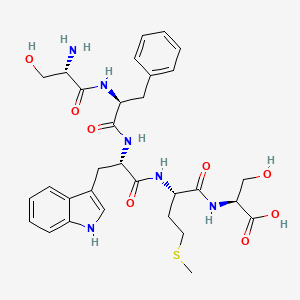
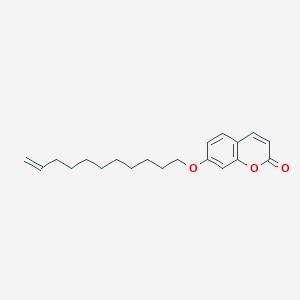
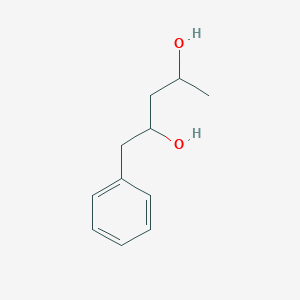
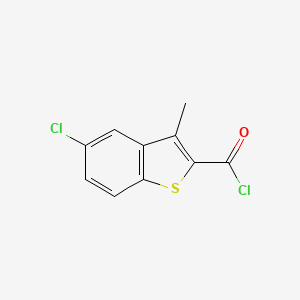
![1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene](/img/structure/B14215352.png)
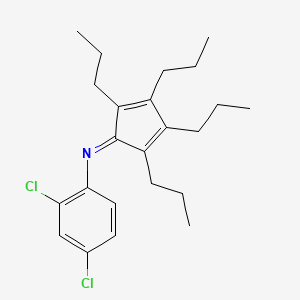
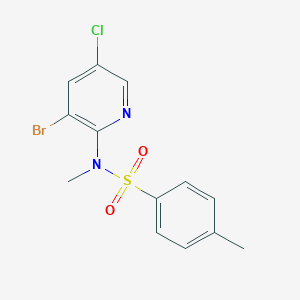

![3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine](/img/structure/B14215383.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide](/img/structure/B14215397.png)
